molecular formula C8H9NO3S B1305194 2-(1-Thiophen-2-ylethylideneamino)oxyacetic acid CAS No. 30005-32-4

2-(1-Thiophen-2-ylethylideneamino)oxyacetic acid

Cat. No. B1305194
CAS RN: 30005-32-4
M. Wt: 199.23 g/mol
InChI Key: OMCSQJVGJMCOKB-UHFFFAOYSA-N
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Description

The compound "2-(1-Thiophen-2-ylethylideneamino)oxyacetic acid" is closely related to the class of compounds discussed in the provided papers, which are α-methyl-(2-thiophenomethylene) aryloxyacetic acid hydrazides. These compounds have been synthesized and characterized for their potential microbiocidal activities. The studies focus on the interaction of these ligands with metal ions, forming complexes that exhibit enhanced biocidal properties against various plant pathogenic fungi and bacteria .

Synthesis Analysis

The synthesis of the related α-methyl-(2-thiophenomethylene) aryloxyacetic acid hydrazides involves the coordination of the ligand with Cu(II) and Zn(II) metal salts. The process is characterized by various techniques such as elemental analysis, molecular weight determination, molar conductance, magnetic moment, and spectroscopic methods. These techniques help in confirming the formation of the metal complexes and in proposing the octahedral geometry of these complexes .

Molecular Structure Analysis

The molecular structure of the complexes formed by the ligands is described as a conjugate O-N-S tridentate system. This indicates that the ligands coordinate with the metal ions through the oxygen atom of the carbonyl group, the nitrogen atom of the azomethine, and the sulfur atom of the thiophene moiety. The proposed octahedral geometry of the complexes suggests a specific spatial arrangement that could be crucial for their microbiocidal activity .

Chemical Reactions Analysis

The chemical reactions involved in the formation of the metal complexes are not detailed in the provided papers. However, the increase in biocidal activity upon coordination with metal ions suggests that the chemical reactions lead to a change in the electronic structure of the ligands, which may enhance their interaction with microbial targets. The coordination with metal ions could potentially alter the reactivity of the ligands, making them more effective against the pathogens .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized metal complexes include their molecular weight, molar conductance, and magnetic properties, which are determined through the characterization process. The studies also explore the microbiocidal properties of these compounds, which are enhanced upon coordination with metal ions. The ligands and their metal complexes show activity against plant pathogenic fungi such as Alternaria alternata, Rhizoctonia solani, Colletotrichum capsicum, and Glomeralla cingulata, as well as against gram-positive and gram-negative bacteria, including Bacillus subtilis and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate the potency of these compounds as microbiocides .

Scientific Research Applications

Scientific Research Applications of Thiophene Derivatives

Thiophene derivatives are aromatic compounds that include sulfur as a heteroatom. These compounds are found in both natural and synthetic substances with a variety of bioactivities. Thiophene derivatives have been utilized across a wide range of applications in medicinal chemistry due to their antimicrobial, anticancer, antiparasitic, anti-inflammatory, and antihypertensive activities. Some thiophene derivatives are currently marketed drugs, such as Cefoxitin, Cephalothin, Cephaloridine, Temocillin, tinoridine, tiaprofenic acid, tenoxicam, suproprofen, and Raltitrexed. Beyond medicinal chemistry, thiophene derivatives also find applications in organic materials due to their electronic properties, serving as intermediates in organic synthesis, and in the production of agrochemicals, flavors, and dyes. The synthesis of thiophene derivatives has seen significant development, with established methods being modified and novel approaches being discovered. The study by D. Xuan (2020) provides an overview of recent advancements in the synthesis of thiophene derivatives, highlighting the diverse applications and ongoing interest in these compounds for further research and development (Xuan, 2020).

properties

IUPAC Name

2-(1-thiophen-2-ylethylideneamino)oxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3S/c1-6(7-3-2-4-13-7)9-12-5-8(10)11/h2-4H,5H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMCSQJVGJMCOKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NOCC(=O)O)C1=CC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10384883
Record name 2-(1-thiophen-2-ylethylideneamino)oxyacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10384883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Thiophen-2-ylethylideneamino)oxyacetic acid

CAS RN

30005-32-4
Record name 2-(1-thiophen-2-ylethylideneamino)oxyacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10384883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 30005-32-4
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